Cas no 77912-79-9 (D-Alaninamide, D-g-glutamyl-N-[(3R)-3-methoxy-2-oxo-1-sulfo-3-azetidinyl]-)

D-Alaninamide, D-g-glutamyl-N-[(3R)-3-methoxy-2-oxo-1-sulfo-3-azetidinyl]- structure
77912-79-9 structure
Product Name:D-Alaninamide, D-g-glutamyl-N-[(3R)-3-methoxy-2-oxo-1-sulfo-3-azetidinyl]-
CAS No:77912-79-9
MF:C12H20N4O9S
MW:396.373601913452
CID:569082
PubChem ID:9908721
Update Time:2025-04-19

D-Alaninamide, D-g-glutamyl-N-[(3R)-3-methoxy-2-oxo-1-sulfo-3-azetidinyl]- Chemical and Physical Properties

Names and Identifiers

    • D-Alaninamide, D-g-glutamyl-N-[(3R)-3-methoxy-2-oxo-1-sulfo-3-azetidinyl]-
    • (2R)-2-amino-5-[[(2R)-1-[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
    • sulfazecin
    • (3R)-3-(g-D-Glutamyl-D-alanylamino)-3-methoxy-2-oxoazetidine-1-sulfonic Acid
    • 3-g-D-Glutamyl-D-alanylamino-3-methoxyazetidin-2-one-1-sulfonic Acid
    • Q27293666
    • D-Alaninamide, D-gamma-glutamyl-N-(3-methoxy-2-oxo-1-sulfo-3-azetidinyl)-, (R)-
    • C20927
    • Sulfazecin free acid
    • Antibiotic G 6302
    • SULFAZECIN [MI]
    • SULFAZECIN, (+)-
    • DTXSID40228544
    • Antibiotic EM 5210
    • 77912-79-9 (free acid)
    • CHEBI:219179
    • UNII-X83NW9A0Y8
    • N5-((R)-1-(((R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl)amino)-1-oxopropan-2-yl)-D-glutamine
    • SQ 26445
    • ANTIBIOTIC EM-5210
    • D-ALANINAMIDE, D-.GAMMA.-GLUTAMYL-N-((3R)-3-METHOXY-2-OXO-1-SULFO-3-AZETIDINYL)-
    • SCHEMBL209149
    • 77912-79-9
    • NS00011555
    • G-6302
    • (2R)-2-amino-5-[[(2R)-1-[[(3R)-3-methoxy-2-oxo-1-suloazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
    • AKOS040749577
    • X83NW9A0Y8
    • Isosulfazecin
    • G 6302
    • Inchi: 1S/C12H20N4O9S/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24)/t6-,7-,12-/m1/s1
    • InChI Key: MOBOUQJWGBVNCR-NQYJQULFSA-N
    • SMILES: S(N1C([C@](C1)(NC([C@@H](C)NC(CC[C@H](C(=O)O)N)=O)=O)OC)=O)(=O)(=O)O

Computed Properties

  • Exact Mass: 396.095099
  • Monoisotopic Mass: 396.095099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 9
  • Complexity: 704
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 214
  • XLogP3: -5.3

Experimental Properties

  • Density: 1.628
  • Melting Point: 168-170°
  • Refractive Index: 1.61
  • pka: 3.4 (COO-); 9.2 (NH3+)
  • Specific Rotation: D25 +82° (c = 1.0 in water)
Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk